2-(Chloromethyl)-5-fluorobenzonitrile
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Overview
Description
2-(Chloromethyl)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluorobenzonitrile typically involves the chloromethylation of 5-fluorobenzonitrile. One common method includes the reaction of 5-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include 2-(chloromethyl)-5-fluorobenzaldehyde or 2-(chloromethyl)-5-fluorobenzoic acid.
Reduction: The major product is 2-(chloromethyl)-5-fluorobenzylamine.
Scientific Research Applications
2-(Chloromethyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzonitrile
- 2-(Chloromethyl)-3-fluorobenzonitrile
- 2-(Chloromethyl)-6-fluorobenzonitrile
Uniqueness
2-(Chloromethyl)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 |
InChI Key |
GHCKTMFNZWSVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CCl |
Origin of Product |
United States |
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